Cas no 951884-47-2 (3,5-Dimethyl-3'-iodo-4-methoxybenzophenone)
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone Chemical and Physical Properties
Names and Identifiers
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- 3,5-DIMETHYL-3'-IODO-4-METHOXYBENZOPHENONE
- (3-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
- 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone
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- MDL: MFCD07775720
- Inchi: 1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3
- InChI Key: OAJMNOHUHFRTNR-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1)C(C1C=C(C)C(=C(C)C=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Topological Polar Surface Area: 26.3
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D089105-250mg |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone |
951884-47-2 | 250mg |
$ 290.00 | 2022-06-06 | ||
| TRC | D089105-500mg |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone |
951884-47-2 | 500mg |
$ 480.00 | 2022-06-06 | ||
| abcr | AB362173-1 g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, 97%; . |
951884-47-2 | 97% | 1g |
€615.50 | 2023-04-26 | |
| abcr | AB362173-2 g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, 97%; . |
951884-47-2 | 97% | 2g |
€1065.20 | 2023-04-26 | |
| Fluorochem | 202042-1g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone |
951884-47-2 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 202042-2g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone |
951884-47-2 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202042-5g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone |
951884-47-2 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| abcr | AB362173-1g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, 97%; . |
951884-47-2 | 97% | 1g |
€614.70 | 2025-04-14 | |
| abcr | AB362173-2g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, 97%; . |
951884-47-2 | 97% | 2g |
€1064.00 | 2025-04-14 | |
| abcr | AB362173-5g |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, 97%; . |
951884-47-2 | 97% | 5g |
€1843.90 | 2025-04-14 |
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone Suppliers
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone
Comprehensive Overview of 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone (CAS No. 951884-47-2)
3,5-Dimethyl-3'-iodo-4-methoxybenzophenone (CAS No. 951884-47-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This benzophenone derivative is characterized by its unique molecular structure, featuring a methoxy group, an iodo substituent, and methyl groups at strategic positions. Its chemical properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of photoactive materials and pharmaceutical agents.
The compound's iodo-functional group plays a pivotal role in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are widely used in drug discovery and material engineering. Researchers are increasingly exploring its potential in organic electronics, where its electron-withdrawing and electron-donating properties can be fine-tuned for applications in OLEDs and photovoltaic cells. The methoxy group further enhances its solubility in organic solvents, facilitating its use in solution-processed thin films.
In the context of green chemistry, 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone has been studied for its potential in catalytic transformations with reduced environmental impact. Recent publications highlight its utility in C-H activation reactions, a hot topic in sustainable synthesis. This aligns with the growing demand for eco-friendly chemical processes, a key concern for industries aiming to meet ESG (Environmental, Social, and Governance) standards.
The compound's spectroscopic properties have also made it a subject of interest in analytical chemistry. Its distinct UV-Vis absorption profile allows for precise detection in high-performance liquid chromatography (HPLC) and mass spectrometry applications. Laboratories specializing in quality control for pharmaceutical intermediates often employ this compound as a reference standard due to its stability and well-defined characteristics.
From a commercial perspective, 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone is available through specialized chemical suppliers with >98% purity, catering to research institutions and industrial R&D departments. Its pricing and availability are frequently searched topics among synthetic chemists, reflecting its niche but critical role in custom synthesis projects. The compound's safety data sheet (SDS) is another commonly requested document, emphasizing the importance of handling protocols in laboratory settings.
Emerging applications in bioconjugation chemistry have further expanded the utility of this compound. Its aryl iodide moiety enables efficient click chemistry reactions, particularly in the development of targeted drug delivery systems. This has become increasingly relevant with the rise of precision medicine and theranostic agents, where molecular specificity is paramount.
In summary, 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone (CAS No. 951884-47-2) represents a versatile building block in modern chemistry. Its multifaceted applications span from advanced material science to pharmaceutical innovation, making it a compound of enduring interest in both academic and industrial research. As synthetic methodologies evolve, this benzophenone derivative continues to reveal new possibilities in molecular design and functional material development.
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